molecular formula C19H14FNO B488004 N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide CAS No. 824417-73-4

N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide

Cat. No.: B488004
CAS No.: 824417-73-4
M. Wt: 291.3g/mol
InChI Key: XOCSWXPXMZTCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-Biphenyl]-4-yl-3-fluorobenzamide is a chemical research reagent featuring a biphenyl core linked to a 3-fluorobenzamide group. Compounds with this scaffold are of significant interest in medicinal chemistry and drug discovery, particularly as potential enzyme inhibitors . Biphenyl-benzamide structures are frequently explored for their ability to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions, making them valuable scaffolds for developing therapeutics for various disorders . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a pharmacologically active agent in biochemical assays. Its mechanism of action is dependent on the specific research context, but analogous molecules have demonstrated high inhibitory potential against enzymes like carbonic anhydrase, which is a target for treating conditions such as cancer, glaucoma, and epilepsy . All studies should be supported by in vitro and in silico data. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

824417-73-4

Molecular Formula

C19H14FNO

Molecular Weight

291.3g/mol

IUPAC Name

3-fluoro-N-(4-phenylphenyl)benzamide

InChI

InChI=1S/C19H14FNO/c20-17-8-4-7-16(13-17)19(22)21-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H,(H,21,22)

InChI Key

XOCSWXPXMZTCJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 1,1 Biphenyl 4 Yl 3 Fluorobenzamide and Derivatives

Direct Amidation and Coupling Reactions for Benzamide (B126) Scaffolds

The formation of the amide bond between 3-fluorobenzoic acid and [1,1'-biphenyl]-4-amine is a critical step. This transformation is often challenging to achieve by simply heating the acid and amine, as a non-productive acid-base reaction typically occurs first. chemistrysteps.com To overcome this, various coupling agents are employed to activate the carboxylic acid.

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used condensation reagent for the formation of amide bonds from carboxylic acids and amines. bachem.com The mechanism involves the initial protonation of DCC by the carboxylic acid, followed by a nucleophilic attack from the carboxylate to form a highly reactive O-acylisourea intermediate. chemistrysteps.comyoutube.comlibretexts.org This intermediate acts as an activated form of the carboxylic acid, featuring a good leaving group. The amine ([1,1'-biphenyl]-4-amine) can then attack the carbonyl carbon, displacing the N,N'-dicyclohexylurea (DCU) byproduct to form the desired amide. libretexts.org

A primary drawback of this method is the removal of the insoluble DCU byproduct, which often requires filtration. nih.gov Despite this, DCC remains a popular and effective reagent for peptide synthesis and other amidation reactions. bachem.com Additives such as 1-Hydroxybenzotriazole (HOBt) are frequently used in conjunction with DCC to suppress racemization and improve reaction efficiency. bachem.com

Table 1: Representative Conditions for DCC-Mediated Amide Coupling

Component Example Reagent/Condition Function Reference
Carboxylic Acid 3-fluorobenzoic acid Substrate N/A
Amine [1,1'-biphenyl]-4-amine Substrate N/A
Coupling Reagent N,N'-Dicyclohexylcarbodiimide (DCC) Activates carboxylic acid chemistrysteps.comnih.gov
Additive (Optional) 1-Hydroxybenzotriazole (HOBt) Suppress side reactions, improve yield bachem.comnih.gov
Solvent Dichloromethane (CH₂Cl₂), Acetonitrile Reaction medium nih.gov

This table presents generalized conditions for DCC coupling reactions applicable to the synthesis of the target compound.

Reductive aminocarbonylation represents a powerful, convergent approach to amide synthesis, constructing the C-N bond from different precursors. While nickel-catalyzed versions are more extensively documented, the principles can be extended to other transition metals. rsc.org This process typically involves the reaction of an aryl halide with a nitrogen source and a source of carbon monoxide (CO) under reductive conditions. rsc.org

In a hypothetical iron-catalyzed synthesis of N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide, one possible route involves the coupling of 3-fluorobromobenzene, a nitrogen source like 4-nitro-1,1'-biphenyl, and a CO surrogate. The iron catalyst would facilitate the oxidative addition of the aryl halide, CO insertion, and subsequent reductive coupling with the in-situ-generated amine. However, studies on similar nickel-catalyzed systems have shown that replacing nickel with iron can lead to a significant decrease in product yield, suggesting that iron may be a less efficient catalyst for this specific transformation. rsc.org The process relies on a reductant, such as zinc or manganese powder, to maintain the catalytic cycle. rsc.org

Table 2: Components for a Transition Metal-Catalyzed Reductive Aminocarbonylation

Component Example Reagent Role in Synthesis Reference
Aryl Halide 3-fluorobromobenzene Carbonyl and aryl source rsc.org
Nitrogen Source 4-nitro-1,1'-biphenyl Amine precursor rsc.org
Catalyst Iron or Nickel Complex Facilitates C-N bond formation rsc.org
CO Source Dicobalt octacarbonyl (Co₂(CO)₈) Carbonyl (C=O) source rsc.org
Reductant Zinc (Zn) powder Regenerates active catalyst rsc.org

This table outlines the general components for a reductive aminocarbonylation, a strategy that could be adapted for the synthesis of the target amide.

Beyond DCC, a variety of other coupling reagents have been developed to address issues like byproduct solubility and reaction efficiency, particularly with challenging substrates like electron-deficient amines. nih.gov

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC·HCl), this reagent functions identically to DCC but the resulting urea (B33335) byproduct is water-soluble, simplifying purification via aqueous workup. chemistrysteps.combachem.com Its use in combination with HOBt and a base like Diisopropylethylamine (DIPEA) has been shown to be effective for coupling electron-deficient anilines. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling agent that often provides high yields and fast reaction times with minimal side reactions. nih.gov

TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate): This reagent, in combination with a base like pyridine, serves as a versatile option for acylation, providing high yields for a range of substrates. organic-chemistry.org

These alternative methods offer a broad toolkit for chemists to optimize the synthesis of the benzamide scaffold based on substrate reactivity and desired purification strategy. nih.gov

Palladium- and Ruthenium-Catalyzed Cross-Coupling for Biphenyl (B1667301) Moiety Construction

The biphenyl group is a privileged scaffold in medicinal chemistry. gre.ac.uksemanticscholar.org Its synthesis is most commonly achieved through metal-catalyzed cross-coupling reactions, which create a carbon-carbon bond between two aryl rings.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming biaryl compounds. gre.ac.uknih.gov This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or its ester equivalent in the presence of a base. semanticscholar.orgnih.gov

For the synthesis of this compound, the Suzuki coupling can be implemented in two ways:

Precursor Synthesis: Coupling 4-bromoaniline (B143363) with phenylboronic acid to produce [1,1'-biphenyl]-4-amine, which is then subjected to an amidation reaction with 3-fluorobenzoic acid.

Late-Stage Coupling: First synthesizing N-(4-bromophenyl)-3-fluorobenzamide and then performing the Suzuki coupling with phenylboronic acid to install the second phenyl ring.

The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov A range of palladium catalysts, including palladium hydroxide (B78521) (Pd(OH)₂) and supported palladium nanoparticles, have proven effective. nih.govmdpi.com

Table 3: Typical Conditions for Suzuki Cross-Coupling Reactions

Component Example Reagent/Condition Function Reference
Aryl Halide N-(4-bromophenyl)-3-fluorobenzamide Electrophilic partner nih.gov
Boron Reagent Phenylboronic acid Nucleophilic partner nih.govmdpi.com
Catalyst Pd(OH)₂, Pd Nanoparticles Facilitates C-C bond formation nih.govmdpi.com
Base K₂CO₃, K₃PO₄ Activates boron reagent nih.govmdpi.com
Solvent Ethanol, Water Reaction medium nih.govgoogle.com

This table summarizes typical components and conditions for the Suzuki reaction to form a biphenyl moiety.

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners (e.g., as a halide or boronic acid). researchgate.net For the synthesis of the target molecule's biphenyl core, C(sp²)-H arylation is the relevant transformation. This involves the direct coupling of an aryl C-H bond with an arylating agent.

This strategy could be envisioned by reacting N-phenyl-3-fluorobenzamide with an arylating partner. The amide group can act as a directing group, guiding the catalyst (often palladium or cobalt) to activate an ortho C-H bond on the N-phenyl ring. researchgate.net However, to achieve the para-substitution required for the [1,1'-biphenyl]-4-yl structure, a different directing group strategy or a substrate with inherent electronic bias would be necessary. While highly innovative, achieving the specific regioselectivity for this target via C-H activation can be more challenging than with a Suzuki coupling.

Methodologies for the arylation of C(sp³)–H bonds, which are C-H bonds on non-aromatic, saturated carbons, have also been developed, often for aliphatic amides. nsf.govnih.govnih.gov These reactions, while mechanistically significant, are not directly applicable to the construction of the aromatic biphenyl moiety in this compound.

Table 4: Catalytic Systems for Direct C(sp²)-H Arylation

Catalyst System Arylating Agent Directing Group Solvent Reference
Cobalt (Co) Arylsiloxanes 8-aminoquinoline γ-valerolactone researchgate.net
Palladium (Pd) Aryl Iodides Pyridine-pyridone ligands Not specified nih.gov

This table shows examples of catalytic systems used for C-H arylation, highlighting the diversity of metals and reagents employed in this modern synthetic strategy.

Strategic Derivatization and Analog Synthesis of this compound and Derivatives

The chemical scaffold of this compound presents multiple opportunities for strategic derivatization and the synthesis of analogs. These modifications are typically pursued to explore and optimize the molecule's physicochemical properties and biological activity. Research efforts in this area focus on three primary domains: modifications on the biphenyl ring, substitutions on the fluorobenzamide moiety, and more profound structural changes through scaffold hybridization and bioisosteric replacements.

Modifications on the Biphenyl Ring

Research into related biphenylamide structures has demonstrated the feasibility of introducing substituents such as methyl, chloro, and methoxy (B1213986) groups. drughunter.com The general synthetic approach involves the Suzuki coupling of a suitably substituted bromo-aniline or bromo-phenylboronic acid with a corresponding boronic acid or aryl bromide to construct the biphenyl core. This is followed by amide bond formation. For instance, coupling of various substituted bromides with 4-nitrophenylboronic acid can yield substituted nitro-biphenyl intermediates, which can then be reduced to the corresponding anilines and coupled with a desired benzoic acid. drughunter.com

Another strategic modification involves the introduction of nitrogen atoms into the biphenyl system, effectively creating pyridyl-phenyl or bipyridyl cores. drughunter.com This is achieved by using pyridinylboronic acids or bromo-pyridines in the Suzuki coupling step. Such modifications can significantly alter the hydrogen bonding capacity, polarity, and metabolic stability of the compound.

Table 1: Examples of Synthetic Modifications on the Biphenyl Ring of Biphenylamide Analogs

Modification Type Starting Materials Example Synthetic Method Resulting Moiety
Alkyl/Alkoxy Substitution Substituted bromides, 4-nitrophenylboronic acid Suzuki Coupling Methyl-, Methoxy-substituted biphenyl
Halogen Substitution Chloro-substituted bromides, 4-nitrophenylboronic acid Suzuki Coupling Chloro-substituted biphenyl

Substitutions on the Fluorobenzamide Moiety

The fluorobenzamide portion of the molecule offers several sites for modification, including the fluorine-substituted phenyl ring and the amide linker itself.

Substitutions on the fluorobenzoyl ring can be accomplished by using appropriately derivatized 3-fluorobenzoic acids in the final amide coupling step. A variety of functional groups can be introduced to probe interactions with biological targets. The synthesis of N-substituted benzamide derivatives often involves the coupling of an amine with a substituted benzoic acid, which can be activated, for example, as an acid chloride. drughunter.comresearchgate.net

The amide bond itself is a critical linker. While generally stable, its replacement can be a key strategy to alter pharmacokinetic properties. Modifications can include N-alkylation or the introduction of different functional groups to the nitrogen atom, although this is less common for this specific scaffold where the N-H may be crucial for biological activity. More profound changes to the amide bond are considered under bioisosteric replacement. In related structures, such as flurbiprofen (B1673479) amides, the carboxylic acid is coupled with various amines (like tryptamine (B22526) or amphetamine) to create new amide derivatives, demonstrating the versatility of this synthetic step. mdpi.commdpi.com

Table 2: Examples of Synthetic Modifications on the Benzamide Moiety of Related Amides

Modification Site Modification Example Amine/Acid Precursor Example Coupling Method
Benzoyl Ring Introduction of various substituents Substituted Benzoic Acids Amide coupling (e.g., via acid chloride)
Amide Linker Hybrid with Tryptamine Flurbiprofen, Tryptamine DCC-mediated coupling

Scaffold Hybridization and Bioisosteric Replacements

Scaffold hybridization and bioisosteric replacement are advanced strategies in medicinal chemistry aimed at optimizing molecular properties while retaining or improving biological function. drughunter.comcambridgemedchemconsulting.comprinceton.edu

Scaffold Hybridization involves combining the core structure of this compound with other distinct chemical scaffolds. An example of this approach is seen in the synthesis of a molecule where a [1,1'-biphenyl]-2-amine was integrated into an iminothiazolidine structure. nih.gov This creates a novel, larger chemical entity that merges the pharmacophoric features of both parent molecules. Another example is the coupling of flurbiprofen, a close analog, with tryptamine to form a hybrid molecule. mdpi.com This strategy can lead to compounds with novel biological activity profiles.

Bioisosteric Replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres : The phenyl rings of the biphenyl moiety are common targets for bioisosteric replacement to improve properties like metabolic stability and solubility. ucl.ac.uk Non-classical bioisosteres such as bicyclo[1.1.1]pentane (BCP), cubane, and 2-oxabicyclo[2.2.2]octane have been successfully used as phenyl ring mimics in various drug discovery programs. ucl.ac.ukenamine.net These saturated, rigid scaffolds can replicate the vectoral projection of a para-substituted phenyl ring while offering a different physicochemical profile.

Amide Bond Bioisosteres : The amide bond is often a liability for metabolic degradation by proteases. It can be replaced by various bioisosteres to enhance stability and bioavailability. Common amide bioisosteres include heterocycles like oxadiazoles, triazoles, and oxazoles. nih.gov These groups can mimic the hydrogen bonding properties and planarity of the amide bond.

Table 3: Examples of Scaffold Hybridization and Bioisosteric Replacement Strategies

Strategy Original Moiety Replacement/Hybrid Moiety Rationale
Scaffold Hybridization Biphenyl-amine Iminothiazolidine-biphenyl hybrid Combine pharmacophores for novel activity
Phenyl Bioisostere Phenyl ring Bicyclo[1.1.1]pentane (BCP) Improve metabolic stability and solubility
Phenyl Bioisostere Phenyl ring Cubane Phenyl mimic with altered electronics

Preclinical Biological Evaluation and Mechanistic Investigations of N 1,1 Biphenyl 4 Yl 3 Fluorobenzamide and Analogues

In Vitro Cellular and Biochemical Assays

The in vitro evaluation of biphenyl (B1667301) benzamide (B126) analogues has spanned a range of biochemical and cellular assays to determine their mechanisms of action, efficacy, and selectivity.

Enzyme Activity Assays (e.g., AMPK phosphorylation, AC1/AC8 activity)

Analogues of biphenyl benzamide have been investigated for their ability to modulate key enzymes involved in cellular signaling and metabolism.

AMP-activated protein kinase (AMPK) Activation: Certain biphenyl derivatives have been identified as potent activators of AMPK, a critical regulator of cellular energy homeostasis. For instance, a series of N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles were synthesized and evaluated for their dual-targeting mechanism. One compound from this series, compound 7a, was found to activate AMPK while simultaneously inhibiting protein tyrosine phosphatase 1B (PTP1B), suggesting a potential dual-target mechanism for conditions like type 2 diabetes mellitus. nih.gov Phosphorylation of downstream targets, such as acetyl-CoA carboxylase (ACC), is a known consequence of AMPK activation, leading to the inhibition of ACC and a subsequent increase in fatty acid oxidation. sigmaaldrich.com

Adenylyl Cyclase (AC) Inhibition: The adenylyl cyclase family of enzymes, including the calcium-sensitive isoforms AC1 and AC8, are crucial for cAMP signaling in neurons. ebi.ac.uk Biphenyl derivatives have been noted in patent literature as potential inhibitors of adenylyl cyclases, with applications proposed for treating conditions associated with elevated cAMP levels. google.com

Interactive Table: Enzyme Activity of Biphenyl Analogues

Click on the headers to sort the data.

Compound ClassTarget EnzymeObserved EffectPotential Application
N-(4-biphenyl)methyl-2-iminobenzimidazolesAMPKActivationAntidiabetic
N-(4-biphenyl)methyl-2-iminobenzimidazolesPTP1BInhibitionAntidiabetic
Biphenyl DerivativesAdenylyl CyclaseInhibitionModulation of cAMP signaling
Biphenyl Amidesp38α MAP KinaseInhibition (DFG-in/DFG-out)Anti-inflammatory

Cell-Based Functional Efficacy Studies (e.g., C2C12 murine myoblasts, T. cruzi infected cells)

The functional effects of biphenyl benzamide analogues have been assessed in various cell-based models to determine their therapeutic potential.

Murine Myoblasts (C2C12): The C2C12 cell line is a widely used model for studying myogenesis (muscle cell development). nih.govsigmaaldrich.com While direct studies of biphenyl benzamides on these cells are scarce, research on the related compound bisphenol-A (BPA) shows that it can inhibit myoblast proliferation and differentiation. nih.govsigmaaldrich.com In other studies, benzamide derivatives have been evaluated for anti-fatigue activity, suggesting a potential role in modulating muscle function. nih.gov

Trypanosoma cruzi Infected Cells: Chagas disease, caused by the parasite Trypanosoma cruzi, is a target for various new chemical entities. acs.org Studies have shown that benzamide-containing compounds can exhibit significant anti-trypanosomal activity. For example, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were developed, with some analogues showing potent in vitro activity against T. brucei, a related parasite. Furthermore, 1,2,3-triazole-based analogues of benznidazole (B1666585), a drug used to treat Chagas disease, have demonstrated activity against the trypomastigote form of T. cruzi. The combination of arylimidamide DB766 with benznidazole has been shown to decrease parasitemia and reduce tissue lesions in infected mice. acs.org

Target Engagement Studies (e.g., POT1-DNA binding)

Protection of telomeres 1 (POT1) is a protein essential for protecting chromosome ends by binding to single-stranded telomeric DNA. Despite the importance of this target in genome stability, literature searches did not yield information on the direct binding or engagement of N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide or its close analogues with POT1. Therefore, the ability of this class of compounds to engage this specific target remains uncharacterized in the public domain.

Selectivity Profiling Against Off-Targets (e.g., human CYPs, CatL)

Assessing the interaction of new chemical entities with common off-targets is a critical step in preclinical evaluation.

Human Cytochrome P450 (CYP) Enzymes: Biphenyl-containing compounds have been evaluated for their potential to inhibit various CYP450 enzymes, which is crucial for predicting drug-drug interactions. Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for compounds like (2Z)-N-biphenyl-4-yl-2-cyano-3-hydroxybut-2-enamide suggest a potential for high CYP inhibitory promiscuity, with predicted inhibition of isoforms such as CYP1A2 and CYP3A4. Studies on diphenylamine (B1679370) NSAIDs have shown that CYP2C9 is a dominant enzyme in their bioactivation, while CYP3A4 plays a role in their detoxification. One benzamide hit compound was found to have potent inhibitory activity against CYP3A4.

Cathepsin L (CatL): Cathepsin L is a lysosomal cysteine protease involved in various pathological processes. ebi.ac.uk Research into Cathepsin L inhibitors has included the design of compounds with biphenyl side chains intended to interact with the enzyme's S' subsites. ebi.ac.uk This indicates that the biphenyl moiety is a recognized structural element for targeting this protease.

Interactive Table: Predicted CYP Inhibition Profile for a Biphenyl Analogue

Data based on predictions for (2Z)-N-biphenyl-4-yl-2-cyano-3-hydroxybut-2-enamide.

CYP IsoformPredicted Interaction
CYP1A2Inhibitor
CYP2C9Non-inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Inhibitor

In Vivo Non-Human Primate and Rodent Models (Preclinical Efficacy and Mechanism)

The preclinical evaluation of biphenyl benzamide analogues has extended to in vivo models to understand their pharmacodynamic effects and pharmacokinetic properties.

Pharmacodynamic Studies (e.g., modulation of biochemical markers)

Rodent Models: In vivo studies in rodent models have provided proof-of-concept for the efficacy of biphenyl analogues. A dual-target biphenyl derivative that activates AMPK and inhibits PTP1B was shown to have a disease-modifying effect in a rat model of type 2 diabetes by improving insulin (B600854) sensitivity and lipid metabolism. nih.gov Another study on a series of biphenyl-benzamides identified a lead compound with moderate pharmacokinetics and demonstrated in vivo efficacy as an antibacterial agent in a rodent model. ebi.ac.uk Furthermore, preclinical PET imaging studies in mice using biphenyl-containing PSMA tracers have shown high tumor uptake, indicating their potential as diagnostic agents.

Non-Human Primate Models: While data in non-human primates is less common, studies on related compounds provide valuable insights. The FAAH inhibitor URB597, which contains a biphenyl carbamic acid structure, was evaluated in squirrel monkeys. The study demonstrated that the compound successfully blocked FAAH activity and increased brain levels of the endocannabinoid anandamide (B1667382), a key pharmacodynamic marker. Such studies are essential for bridging preclinical findings to clinical applications.

Efficacy in Disease Models (e.g., inflammatory pain models, T. cruzi infection models)

Analogues of this compound have demonstrated notable efficacy in preclinical models of both inflammatory pain and Trypanosoma cruzi infection.

Derivatives of N-phenylbenzamide have shown significant anti-inflammatory and analgesic properties. In a study involving N-phenylcarbamothioylbenzamides, several compounds exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.gov Notably, compounds 1e (N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide) and 1h (2-((4-ethylphenoxy)methyl)-N-(3-nitrophenyl)benzamide) demonstrated the most significant activity, with higher inhibition of paw edema compared to the standard drug, indomethacin. nih.gov This anti-inflammatory action was associated with a potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Similarly, benzothiazole-benzamide derivatives have been evaluated for their analgesic effects. In an acetic acid-induced writhing test in mice, several compounds showed promising activity, with some demonstrating highly significant analgesic effects compared to the standard drug, diclofenac. biomedpharmajournal.org Another study on 2-methylaminobenzimidazole derivatives identified compounds with potent analgesic and anti-inflammatory activities in mice and rats, respectively. nih.gov

Compound/Analogue Model Key Findings Reference
N-phenylcarbamothioylbenzamides (1e, 1h)Carrageenan-induced paw edema (mice)Potent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) and significant inhibition of PGE2. nih.gov nih.gov
Benzothiazole-benzamidesAcetic acid-induced writhing (mice)Promising analgesic activity, with some compounds showing highly potent effects. biomedpharmajournal.org biomedpharmajournal.org
2-Methylaminobenzimidazole derivativesAcetic acid-induced writhing (mice) & Carrageenan-induced paw edema (rats)Compound 7 showed potent analgesic activity (89% inhibition), and compound 2 showed potent anti-inflammatory activity (100% inhibition). nih.gov nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease inhibition assay (in vitro)Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, suggesting anti-inflammatory potential. mdpi.com mdpi.com

This table presents a selection of findings on the efficacy of this compound analogues in inflammatory pain models.

Analogues of this compound have also been investigated for their potential against Trypanosoma cruzi, the parasite responsible for Chagas disease. N-phenylbenzamide derivatives have emerged as a promising class of compounds. For instance, the N-phenyl analogue of furamidine, DB569 , demonstrated significant trypanocidal activity in a mouse model of T. cruzi infection. Treatment with DB569 led to a notable reduction in cardiac parasitism and partially increased the survival rates of the infected mice. nih.gov

Furthermore, a series of N-phenylbenzamide derivatives were identified as a prototype for compounds effective against the kinetoplastid parasite T. brucei, with one analogue being curative in a mouse model of African trypanosomiasis. mdpi.com Subsequent studies revealed that some of these analogues also possess submicromolar activity against T. cruzi. biomedpharmajournal.org Benzimidazole (B57391) derivatives have also shown considerable promise. In vivo studies in a murine model of acute Chagas' disease indicated that certain benzimidazole derivatives displayed better activity than the reference drugs nifurtimox (B1683997) and benznidazole against specific T. cruzi strains. nih.gov

Compound/Analogue Model Key Findings Reference
DB569 (N-phenyl analogue of furamidine)T. cruzi infected miceSignificantly reduced cardiac parasitism and partially increased survival rates. nih.gov nih.gov
N-phenylbenzamide derivativesT. cruzi (in vitro)Submicromolar inhibitory activity against the parasite. biomedpharmajournal.org biomedpharmajournal.org
Benzimidazole derivatives (compounds 2 & 3)T. cruzi infected mice (NINOA strain)Displayed better trypanocidal activity than nifurtimox and benznidazole. nih.gov nih.gov

This table summarizes key findings on the efficacy of this compound analogues in T. cruzi infection models.

Metabolic Stability in Microsome Preparations and In Vivo Disposition (excluding human)

The metabolic stability and in vivo disposition of compounds are critical parameters in drug development. Studies on analogues of this compound provide insights into these properties.

The stability of biphenyl and benzamide derivatives has been assessed using liver microsomes from various animal species. In a study of biphenyl-benzamide derivatives, one compound (compound 30 ) exhibited excellent metabolic stability in human liver microsomes, with a half-life (T1/2) of 111.98 minutes. nih.gov Research on other biphenyl derivatives in rat liver microsomes revealed that structural modifications, such as the replacement of a piperazine (B1678402) ring with a piperidine (B6355638) ring, can significantly improve metabolic stability.

Compound Class Microsome Source Key Findings Reference
Biphenyl-benzamide derivative (compound 30)Human liver microsomesExcellent metabolic stability (T1/2 = 111.98 min). nih.gov nih.gov
Biphenyl derivativesRat liver microsomesPiperidine analogues showed improved metabolic stability compared to piperazine analogues.
N-benzyl-benzimidazole derivativesMouse hepatic microsomesIdentification of metabolic hotspots to guide optimization for improved stability.

This table provides an overview of the metabolic stability of analogues in liver microsome preparations.

The in vivo disposition of biphenyl derivatives has been studied in rats. One investigation into non-imidazole biphenyl H3 receptor antagonists revealed that one of the derivatives, compound 1 , exhibited high and persistent concentrations in rat plasma, which was attributed to its higher stability against metabolic cleavage in the liver. mdpi.com In contrast, two other derivatives showed significantly lower plasma levels. mdpi.com

A study on a biphenyl-benzamide derivative, compound 30 , in rats demonstrated moderate pharmacokinetic properties, with a half-life (T1/2) of 2.26 hours and an oral bioavailability (F) of 61.2%. nih.gov These in vivo studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates and for predicting their behavior in more complex biological systems.

Compound/Analogue Animal Model Pharmacokinetic Parameter Value Reference
Biphenyl derivative (compound 1)RatPlasma ConcentrationHigh and persistent mdpi.com
Biphenyl-benzamide derivative (compound 30)RatHalf-life (T1/2)2.26 hours nih.gov
Biphenyl-benzamide derivative (compound 30)RatOral Bioavailability (F)61.2% nih.gov

This table highlights key in vivo disposition findings for analogues in animal models.

Lead Optimization and Rational Drug Design Principles for N 1,1 Biphenyl 4 Yl 3 Fluorobenzamide Scaffolds

Hit-to-Lead and Lead Optimization Campaigns

The initial identification of a "hit" compound, often through high-throughput screening, marks the beginning of the hit-to-lead and lead optimization phases. biobide.com A hit is a molecule that demonstrates the desired biological activity in initial assays. biobide.com However, these initial hits often have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The goal of the subsequent optimization campaigns is to systematically modify the chemical structure of the hit to address these deficiencies and develop a "lead" compound with a more drug-like profile. biobide.comyoutube.com

For scaffolds related to the biphenyl-amide structure, optimization campaigns often focus on several key areas. These include exploring the structure-activity relationships (SAR) of different substituents on the biphenyl (B1667301) and benzamide (B126) rings, modifying the linker between these two moieties, and introducing functional groups that can improve metabolic stability and oral bioavailability. nih.govnih.gov A confirmed lead compound, having undergone these initial refinements, then serves as the starting point for more intensive optimization efforts aimed at producing a preclinical candidate. youtube.com

A critical aspect of this process is the identification of the pharmacophore, which is the essential arrangement of functional groups responsible for the compound's biological activity. youtube.com For biphenyl-amide structures, understanding the pharmacophore allows medicinal chemists to make targeted modifications to the non-essential parts of the molecule to fine-tune its properties without disrupting its interaction with the target. youtube.com

Strategies for Enhancing Potency and Selectivity

A primary objective of lead optimization is to enhance the potency and selectivity of the lead compound. Potency refers to the concentration of the compound required to produce a desired biological effect, while selectivity is the compound's ability to interact with its intended target over other biological molecules.

For biphenyl-containing scaffolds, structure-activity relationship (SAR) studies are instrumental in guiding the optimization of potency and selectivity. These studies involve synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their biological activity. For instance, in the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors, the introduction of specific binding interactions with key amino acid residues in the target's binding site, such as Asp251 and Tyr121, was found to significantly boost both potency and selectivity. nih.gov

Similarly, in the optimization of O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors, SAR studies revealed that modifications to the carbamoyl (B1232498) and hydroxyl groups on the biphenyl rings were crucial for inhibitory potency. nih.govnih.gov The strategic placement of these functional groups can lead to more favorable interactions with the enzyme's active site.

The following table summarizes the impact of substitutions on the potency of biphenyl-3-yl alkylcarbamates as FAAH inhibitors, demonstrating the principles of SAR in action.

CompoundSubstitution on Biphenyl RingFAAH IC50 (nM)
URB524None63
4qbeta-naphthylmethyl5.3
URB880 (4z)3'-carbamoyl and beta-naphthylmethyl0.63

Data sourced from a study on fatty acid amide hydrolase inhibitors. researchgate.net

These examples underscore the power of systematic structural modifications in achieving significant gains in potency and selectivity for biphenyl-based compounds.

Addressing Metabolic Lability and Improving Pharmacokinetic Profiles (preclinical focus)

For biphenyl-containing compounds, metabolic lability can be a significant hurdle. The biphenyl moiety itself can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategies to mitigate this include the introduction of steric hindrance or electron-withdrawing groups to shield metabolically vulnerable positions. For example, in the optimization of biphenyl mannoside FimH inhibitors, various modifications to the biphenyl ring were explored to enhance metabolic stability and improve drug-like properties. nih.gov

Furthermore, the carbamate (B1207046) group present in some related scaffolds can be prone to hydrolysis by plasma esterases. nih.gov Research on biphenyl-3-yl alkylcarbamates has shown that introducing bulky secondary or tertiary alkyl groups at the carbamate nitrogen can increase stability against this hydrolytic degradation. nih.gov

The table below illustrates the effect of N-alkyl substitution on the stability of biphenyl-3-yl alkylcarbamates in rat plasma.

N-Alkyl SubstituentRate of Hydrolysis (log kplasma)
MethylHigh
IsopropylModerate
tert-ButylLow

This data is based on studies of the metabolic stability of carbamate FAAH inhibitors. nih.gov

Improving oral bioavailability is another critical aspect of pharmacokinetic optimization. For benzamide-based compounds, strategies such as compromising lipophilicity through the introduction of novel benzamide fragments have been shown to improve oral activity. nih.gov

Exploration of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD)

Modern drug discovery heavily relies on computational and structural biology techniques to guide the design of new drug candidates. Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are two powerful approaches in this regard.

SBDD utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind to it with high affinity and selectivity. For biphenyl-carboxamide derivatives, SBDD has been successfully employed to develop potent and selective inhibitors. By understanding the key interactions between the inhibitor and the target's binding site, as revealed by co-crystal structures, medicinal chemists can rationally design modifications to enhance these interactions. nih.gov For example, the design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors was guided by X-ray co-crystallography, which confirmed the crucial binding interactions responsible for their enhanced potency. nih.gov

FBDD, on the other hand, starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound. This approach can be particularly useful for exploring new chemical space and identifying novel scaffolds.

Derivative Design Principles and Scaffold Hopping

The systematic design of derivatives from a lead compound is a cornerstone of lead optimization. This involves making targeted modifications to the lead's structure to improve its properties. For biphenyl-amide scaffolds, this could involve exploring a wide range of substituents on both the biphenyl and benzamide rings, as well as altering the nature and length of the amide linker.

Scaffold hopping is a more transformative strategy where the core structure (scaffold) of a lead compound is replaced with a different, often isosteric, scaffold while retaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positions or more favorable ADME profiles. For instance, a scaffold hopping approach was used to design a new class of CB1 receptor antagonists by replacing the central methylpyrazole fragment of a known antagonist with a pyrazine (B50134) ring. nih.gov Similarly, scaffold hopping from thienopyrimidine acids led to the identification of furanopyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov

The application of these derivative design principles and scaffold hopping strategies allows for the extensive exploration of chemical space around the initial lead, significantly increasing the probability of identifying a successful drug candidate.

Future Perspectives and Emerging Research Avenues for N 1,1 Biphenyl 4 Yl 3 Fluorobenzamide

Novel Therapeutic Applications and Target Identification beyond Current Scope

The core structure of N-[1,1'-biphenyl]-4-yl-3-fluorobenzamide is present in molecules investigated for a range of biological targets. This suggests that its own therapeutic potential may be broader than currently understood. Future research should focus on screening this compound against novel targets implicated in various pathologies.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: The biphenyl (B1667301) motif is a key feature in certain inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide (B1667382). Pharmacological inhibition of FAAH has shown therapeutic promise in preclinical models of pain, anxiety, and neurodegenerative diseases by elevating endocannabinoid levels. biorxiv.org Studies on mouse models of Alzheimer's disease and frontotemporal dementia have indicated that FAAH inhibition can mitigate disease progression and offer neuroprotection. biorxiv.orgnih.gov Given these precedents, this compound should be evaluated as a potential FAAH inhibitor.

Carbonic Anhydrase (CA) Inhibition: Research on structurally analogous compounds, such as (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov CAs are metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer (targeting tumor-associated hCA IX and XII). nih.gov Systematic screening of this compound against a panel of CA isoforms is a logical next step.

Antibacterial FtsZ Inhibition: The biphenyl-benzamide scaffold has been rationally designed to create potent inhibitors of the filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is an essential cytoskeletal protein for bacterial cell division, making it an attractive target for novel antibiotics. A study identified a biphenyl-benzamide derivative with excellent activity against Bacillus subtilis and favorable pharmacokinetic properties, highlighting its potential as a lead compound for new antibacterial agents. nih.gov This opens a compelling, and distinct, therapeutic avenue for this compound.

Table 1: Potential Therapeutic Targets for Future Investigation

Target Protein Family Therapeutic Area Rationale Based on Analogous Compounds Key Research Steps
Fatty Acid Amide Hydrolase (FAAH) Neurodegeneration, Pain, Anxiety Biphenyl carbamates are known FAAH inhibitors. biorxiv.org In vitro enzyme inhibition assays; preclinical models of neuroinflammation and pain.
Carbonic Anhydrases (CAs) Oncology, Glaucoma, Epilepsy A closely related biphenyl derivative shows potent, isoform-selective CA inhibition. nih.gov In vitro screening against a panel of hCA isoforms (I, II, IX, XII); cellular assays for anticancer effects.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from hit identification to lead optimization. preprints.orgijpsjournal.com These computational tools can be leveraged to accelerate the exploration of this compound's therapeutic potential and refine its molecular properties.

Predictive Modeling for Lead Optimization: AI/ML models, particularly deep learning algorithms, can be trained on datasets of similar compounds to predict structure-activity relationships (SAR) and structure-property relationships. preprints.orgfrontiersin.org For this compound, generative AI models could propose novel derivatives with enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netarxiv.org These in silico methods allow for the rapid evaluation of vast chemical spaces, prioritizing the synthesis of only the most promising candidates. preprints.org

Prediction of Off-Target Effects: A major cause of drug attrition is unforeseen toxicity arising from interactions with unintended biological targets. frontiersin.org Computational frameworks have been developed to predict these off-target interactions by screening a compound's structure against databases of thousands of proteins. nih.govmdpi.com Applying such an Off-Target Safety Assessment (OTSA) to this compound could provide an early warning of potential liabilities and, conversely, identify beneficial polypharmacology that could be exploited for drug repurposing. frontiersin.orgmdpi.com Both 2D chemical similarity and 3D protein structure-based methods can be combined to improve prediction accuracy. mdpi.comstanford.edu

Table 2: Applications of AI/ML in the Research of this compound

AI/ML Application Description Potential Impact
Generative Therapeutics Design Uses deep learning models to design novel molecules with desired properties based on a starting scaffold. frontiersin.orgarxiv.org Accelerates the design-make-test-analyze cycle by suggesting optimized derivatives with higher predicted success rates.
QSAR & ADMET Prediction Builds quantitative structure-activity relationship (QSAR) and ADMET models to predict biological activity and pharmacokinetic properties. preprints.org Reduces the need for extensive experimental validation by filtering out compounds with predicted poor properties early on.

Development of Advanced Synthetic Routes for Scalable Production

To move a promising compound from laboratory-scale research to preclinical and clinical development, robust and scalable synthetic methods are essential. While the synthesis of this compound can be achieved through classical amidation, modern techniques offer significant advantages in terms of efficiency, safety, and sustainability.

Catalytic Amidation: Traditional methods for forming the amide bond between 4-aminobiphenyl (B23562) and 3-fluorobenzoic acid often rely on stoichiometric coupling reagents, which generate significant chemical waste. Modern approaches utilize catalytic systems that are more atom-economical and environmentally friendly. sigmaaldrich.com Ruthenium- and palladium-based catalysts, for example, can directly couple amines and carboxylic acids or their derivatives under milder conditions. sigmaaldrich.comresearchgate.net Research into iron-mediated synthesis from nitroarenes also presents a cost-effective alternative. rsc.org

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better reproducibility, and improved safety. acs.org This technology is particularly well-suited for scaling up production. A multi-step synthesis can be "telescoped" into a continuous sequence, minimizing manual handling and purification of intermediates. chemrxiv.org The development of a flow-based synthesis for this compound would be a critical step towards its potential commercialization. acs.org

Table 3: Comparison of Synthetic Methodologies

Methodology Traditional (Batch) Synthesis Advanced (Catalytic/Flow) Synthesis
Reagents Often requires stoichiometric coupling agents (e.g., carbodiimides, acid chlorides). Uses sub-stoichiometric amounts of a catalyst (e.g., Pd, Ru, Boronic Acid). sigmaaldrich.com
Conditions Can require harsh temperatures and pressures. Often proceeds under milder, more controlled conditions. researchgate.net
Waste Generates significant stoichiometric byproducts. Minimal waste ("greener" chemistry). sigmaaldrich.com
Scalability Scaling up can be challenging and may introduce safety risks. More easily and safely scalable by running the process for a longer duration. chemrxiv.org

Exploration of Multi-Target Directed Ligand (MTDL) Approaches

Complex, multifactorial diseases such as cancer and neurodegenerative disorders often respond poorly to drugs that act on a single target. The Multi-Target Directed Ligand (MTDL) approach aims to design a single chemical entity that can modulate multiple biological targets simultaneously, offering potential for higher efficacy and a better safety profile compared to drug cocktails. nih.govresearchgate.net

The this compound scaffold is an ideal candidate for MTDL design. By identifying the primary target of the compound, researchers can rationally combine its pharmacophore with other known pharmacophores to create hybrid or chimeric molecules. amanote.com For instance, if the compound proves to be a potent FAAH inhibitor, it could be fused with a glycogen (B147801) synthase kinase 3 beta (GSK-3β) inhibitor to create a novel MTDL for Alzheimer's disease, targeting both endocannabinoid signaling and tau pathology. Similarly, if it targets tumor-associated carbonic anhydrases, it could be combined with a kinase inhibitor to block multiple cancer-promoting pathways. researchgate.net Computational methods are instrumental in the rational design of such molecules. nih.gov

Table 4: Hypothetical MTDL Strategies Based on the this compound Scaffold

Therapeutic Area Primary Target (Hypothetical) Secondary Target MTDL Design Rationale
Alzheimer's Disease FAAH GSK-3β Combine neuroprotective effects of FAAH inhibition with reduction of tau hyperphosphorylation.
Cancer Carbonic Anhydrase IX/XII VEGFR2 Simultaneously disrupt tumor pH regulation and inhibit angiogenesis.

Addressing Resistance Mechanisms and Off-Target Effects in Preclinical Models

A critical aspect of preclinical development is the thorough investigation of potential resistance mechanisms and off-target effects. This involves a combination of computational prediction and rigorous experimental validation.

Identifying and Mitigating Off-Target Effects: As discussed, computational tools can predict potential off-target interactions. frontiersin.orgllnl.gov These in silico predictions must be validated experimentally using broad screening panels where the compound is tested against hundreds of different enzymes, receptors, and ion channels. A preclinical study of a similar biphenyl compound, for example, investigated its metabolism in liver slices from multiple species (rat, monkey, human) to identify major biotransformation pathways, such as glucuronidation. nih.gov Such studies are crucial as certain metabolites can be reactive and lead to covalent protein binding and toxicity. nih.gov

Investigating Resistance Mechanisms: Drug resistance can emerge through various mechanisms, such as target mutation or the activation of compensatory signaling pathways. The approach to studying resistance depends on the therapeutic application. If this compound were developed as an antibacterial, resistance studies would involve generating resistant bacterial strains in the lab and using whole-genome sequencing to identify the causative mutations. For an application like chronic pain, where FAAH inhibitors are being explored, preclinical models like the spinal nerve ligation model in rodents can be used to assess the durability of the analgesic effect over long-term dosing to check for the development of pharmacodynamic tolerance. nih.gov

Table 5: Preclinical Strategies to Evaluate Safety and Resistance

Area of Investigation Computational Approach Experimental Preclinical Model
Off-Target Effects In silico screening against off-target databases (e.g., OTSA). frontiersin.orgmdpi.com In vitro broad pharmacology screening (e.g., CEREP panel); in vitro cross-species metabolism studies (liver microsomes/slices). nih.gov
Resistance (as antibacterial) N/A Generation of resistant mutants by serial passaging; whole-genome sequencing to identify mutations in target (e.g., FtsZ) or efflux pumps.

| Tolerance (as analgesic) | Molecular dynamics simulations of target binding over time. | Chronic dosing in rodent models of neuropathic pain (e.g., spinal nerve ligation) to measure durability of effect. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.